Avarol C
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Overview
Description
Avarol C is a sesquiterpenoid hydroquinone compound first isolated from the Mediterranean marine sponge Dysidea avara in 1974. It is known for its unique rearranged drimane skeleton and has been extensively studied for its wide range of biological activities, including antitumor, antimicrobial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Avarol C can be synthesized through a series of stereocontrolled reactions. The synthesis typically involves the coupling of isoprene units to form polyenyl pyrophosphates, which are then cyclized to form the drimane skeleton. Key steps include:
Hydroquinone Formation: Starting from a suitable precursor, hydroquinone is formed through oxidation reactions.
Cyclization: The drimane skeleton is formed through cyclization reactions, often involving Lewis acids as catalysts.
Functionalization: Introduction of functional groups such as hydroxyl groups is achieved through selective oxidation and reduction reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from marine sponges, followed by purification using chromatographic techniques. Advances in synthetic biology have also explored the use of engineered microorganisms to produce this compound through fermentation processes .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions to form quinones, which are crucial intermediates in various biological processes.
Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids such as aluminum chloride for cyclization reactions.
Major Products:
Quinones: Formed through oxidation.
Hydroquinone Derivatives: Formed through reduction.
Substituted Hydroquinones: Formed through electrophilic aromatic substitution.
Scientific Research Applications
Mechanism of Action
Avarol C exerts its effects through multiple mechanisms:
Antitumor Activity: Inhibits cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells.
Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes.
Antiviral Activity: Inhibits viral replication by blocking the synthesis of viral proteins and interfering with viral enzymes such as reverse transcriptase.
Comparison with Similar Compounds
Avarol C is unique due to its rearranged drimane skeleton and broad spectrum of biological activities. Similar compounds include:
Avarone: Another sesquiterpenoid hydroquinone with similar biological activities but different structural features.
Drimenol: A drimane-type sesquiterpenoid with antimicrobial properties.
Furodysinin: A sesquiterpenoid with a furan ring, known for its anti-inflammatory properties.
This compound stands out due to its potent activity, low toxicity, and ability to cross the blood-brain barrier, making it a promising candidate for further drug development .
Properties
CAS No. |
130203-69-9 |
---|---|
Molecular Formula |
C23H32O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-3,6-dihydroxyphenyl] acetate |
InChI |
InChI=1S/C23H32O4/c1-14-7-6-8-20-22(14,4)12-11-15(2)23(20,5)13-17-18(25)9-10-19(26)21(17)27-16(3)24/h7,9-10,15,20,25-26H,6,8,11-13H2,1-5H3/t15-,20+,22+,23+/m0/s1 |
InChI Key |
QALBXSHCQOFDPS-APQCTARYSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3OC(=O)C)O)O)CCC=C2C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=C(C=CC(=C3OC(=O)C)O)O)CCC=C2C)C |
Origin of Product |
United States |
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